

# Tifurac absorption, distribution, metabolism, and excretion (ADME) profile

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## Compound of Interest

Compound Name: Tifurac

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## Tifurac: An In-Depth ADME Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of **Tifurac**, also known as Tiflorex. Due to the limited publicly available data on **Tifurac**, this guide also includes a comparative analysis with the structurally similar and more extensively studied compound, fenfluramine, to provide a broader context for its pharmacokinetic properties.

## Absorption

### Tifurac

Orally administered <sup>14</sup>C-**Tifurac** is well absorbed in male rats. Following a 10 mg/kg oral dose, maximum plasma levels of the unchanged drug and its metabolites are achieved within 30 minutes, indicating rapid absorption from the gastrointestinal tract.<sup>[1]</sup> Despite good absorption, the oral bioavailability of **Tifurac** in rats is low, estimated at 30%.<sup>[1]</sup> This suggests a significant first-pass metabolism effect.

### Fenfluramine (Comparative Data)

Fenfluramine is also rapidly absorbed after oral administration in humans and various animal species.<sup>[2][3]</sup> Peak plasma concentrations are typically reached within 3-5 hours in humans.<sup>[3]</sup>

The absolute oral bioavailability of fenfluramine is reported to be between 75% and 83%, and its absorption is not significantly affected by food.[\[2\]](#)[\[3\]](#)

Table 1: Comparative Oral Absorption Parameters

Parameter	Tifurac (Rats)	Fenfluramine (Humans)
Time to Peak Plasma Concentration (Tmax)	~30 minutes <a href="#">[1]</a>	3 - 5 hours <a href="#">[3]</a>
Oral Bioavailability (F)	30% <a href="#">[1]</a>	75 - 83% <a href="#">[2]</a> <a href="#">[3]</a>

## Distribution

### Tifurac

Specific tissue distribution studies for **Tifurac** are not readily available. However, pharmacokinetic data from a study in rats provide an apparent volume of distribution.

### Fenfluramine (Comparative Data)

Fenfluramine has an apparent volume of distribution of approximately 11.9 L/kg in healthy human subjects, indicating extensive distribution into tissues.[\[4\]](#) In rats, fenfluramine and its primary metabolite, norfenfluramine, have been shown to distribute into brain tissue at concentrations 15 to 60-fold greater than those in plasma.[\[5\]](#) The highest tissue concentrations of fenfluramine in rats were found in the gastrointestinal tract.[\[5\]](#) Fenfluramine is approximately 50% bound to plasma proteins, independent of its concentration.[\[3\]](#)[\[4\]](#)

## Metabolism

### Tifurac

The primary route of metabolism for **Tifurac** in rats is S-oxidation.[\[1\]](#) The trifluoromethylthio group appears to block the more common metabolic pathway of p-hydroxylation, leading to an emphasis on oxidation at the sulfur atom.[\[1\]](#) The major metabolites identified in the urine of rats are the sulfoxides and sulfones of **Tifurac** and its N-dealkylated metabolite, nortiflorex.[\[1\]](#)

Key **Tifurac** Metabolites in Rats:[\[1\]](#)

- **Tifurac** sulfoxide
- **Tifurac** sulfone
- Nortiflorex sulfoxide
- Nortiflorex sulfone

Caption: Proposed metabolic pathway of **Tifurac** in rats.

## Fenfluramine (Comparative Data)

Fenfluramine is extensively metabolized in the liver, with over 75% of the parent drug being converted to its primary active metabolite, norfenfluramine, through N-de-ethylation.[3][6] This metabolic step is primarily mediated by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4/5.[3][4][6][7] Norfenfluramine is subsequently deaminated and oxidized to form inactive metabolites.[2][6] There are notable species differences in the metabolism of fenfluramine, with rats exhibiting a much higher plasma ratio of norfenfluramine to fenfluramine compared to dogs, mice, and humans.[8]

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